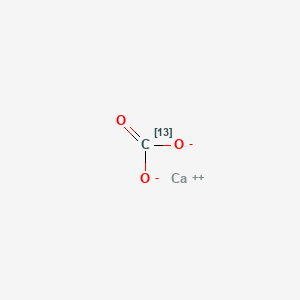

Calcium carbonate-13C

Vue d'ensemble

Description

Calcium carbonate-13C is a stable isotope-labeled compound where the carbon atom is the carbon-13 isotope. This compound is widely used in various scientific fields due to its unique properties. The carbon-13 isotope is a non-radioactive, stable isotope that is often used in nuclear magnetic resonance spectroscopy and other analytical techniques to study molecular structures and dynamics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium carbonate-13C can be synthesized by reacting calcium chloride with sodium carbonate-13C in an aqueous solution. The reaction is typically carried out at room temperature, and the this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, this compound is produced by the carbonation of calcium hydroxide using carbon dioxide-13C. This method involves bubbling carbon dioxide-13C gas through a suspension of calcium hydroxide in water, resulting in the formation of this compound. The product is then collected, washed, and dried.

Analyse Des Réactions Chimiques

Acid Dissolution Reactions

Calcium carbonate-¹³C reacts with acids to produce ¹³C-labeled CO₂, enabling precise tracking in geochemical and biological systems.

Key reaction with hydrochloric acid :

-

Observations : Rapid CO₂ gas evolution (bubbles) and complete dissolution of solid Ca¹³CO₃ due to CaCl₂ solubility1 .

-

Environmental relevance : Mimics oceanic acidification, where ¹³CO₂ release helps quantify carbonate dissolution rates .

| Parameter | Value | Source |

|---|---|---|

| Reaction rate (25°C) | 0.0471 g/L·s (in H₃PO₄) | |

| CO₂ isotopic tracking | 99 atom % ¹³C |

Thermal Decomposition

Heating Ca¹³CO₃ above 840°C initiates calcination, producing ¹³C-labeled CO₂ and calcium oxide:

-

Kinetics : Decomposition accelerates at higher temperatures, with CO₂ isotopic purity maintained at 99% .

-

Applications : Studies of paleoclimate proxies and industrial lime production .

Isotope-Specific Dissolution in Aqueous Systems

Ca¹³CO₃ dissolution in CO₂-saturated water forms calcium bicarbonate:

-

Key findings :

Kinetic parameters for PNC formation :

| Parameter | Value (pH 11) | Value (pH 10) |

|---|---|---|

| (M⁻¹s⁻¹) | 20–31 | 15–25 |

| (s⁻¹) | 0.27 | 0.22 |

Applications De Recherche Scientifique

Biomedical Applications

1.1 Drug Delivery Systems

Calcium carbonate-13C has been extensively studied for its potential as a drug delivery vehicle. The biocompatibility and biodegradability of calcium carbonate microspheres make them ideal candidates for sustained-release systems. Research indicates that surface-modified calcium carbonate microspheres can effectively deliver genes and therapeutic agents, such as the recombinant plasmid pEGFP-C1-p53, demonstrating significant inhibition of cancer cell proliferation in vitro and tumor growth in vivo .

Table 1: Summary of Biomedical Applications of this compound

1.2 Imaging and Diagnostics

The use of C-labeled compounds in imaging techniques enhances the tracking of metabolic processes. For instance, the incorporation of C into calcium carbonate allows researchers to monitor its behavior in biological systems through techniques such as NMR spectroscopy. This capability is crucial for understanding drug interactions and metabolic pathways .

Environmental Applications

2.1 Carbon Sequestration

Calcium carbonate plays a pivotal role in carbon capture and storage (CCS) technologies. The ability to utilize C-labeled calcium carbonate allows researchers to trace carbon sources and assess the efficiency of sequestration processes. Studies have shown that C can help identify and quantify carbon dioxide emissions during mineralization processes, providing insights into environmental impacts .

2.2 Soil Carbon Studies

The isotopic composition of calcium carbonate can be used to study soil carbon dynamics, particularly in paleoclimatology and agriculture. By analyzing the C content in soil samples, researchers can infer historical carbon cycling patterns and evaluate soil health .

Material Science Applications

3.1 Filler Material in Industries

Calcium carbonate is widely utilized as a filler material in various industries, including plastics, paper, and paints. The incorporation of C-labeled calcium carbonate allows for tracking its distribution and performance within composite materials .

Table 2: Industrial Applications of this compound

| Industry | Application | Benefits |

|---|---|---|

| Plastics | Filler for enhancing mechanical properties | Cost-effective reinforcement |

| Paper | Improves brightness and opacity | Enhances printability |

| Paints | Acts as a pigment | Non-toxic alternative |

Case Studies

4.1 Controlled Release Carrier Study

A study investigated the efficacy of calcium carbonate microspheres modified with polyethyleneimine (PEI) as gene carriers. Results showed successful gene delivery into cells, with subsequent expression of the GFP-p53 fusion protein leading to inhibited cancer cell growth both in vitro and in vivo . This study highlights the potential of C-labeled calcium carbonate in targeted cancer therapies.

4.2 Prenucleation Studies

Recent research utilizing bullet dynamic nuclear polarization NMR spectroscopy has revealed insights into the prenucleation stages of calcium carbonates under high supersaturation conditions. The rapid detection of transient species provides valuable data on crystallization pathways, which is essential for developing new materials with tailored properties .

Mécanisme D'action

The mechanism of action of calcium carbonate-13C depends on its application. In metabolic studies, the carbon-13 isotope is incorporated into metabolic pathways, allowing researchers to trace the movement and transformation of carbon within biological systems. In diagnostic tests, the release of carbon dioxide-13C can be measured to assess metabolic functions.

Comparaison Avec Des Composés Similaires

Calcium Carbonate: The non-labeled version of calcium carbonate-13C, commonly used in various industrial and medical applications.

Sodium Carbonate-13C: Another carbon-13 labeled compound used in similar applications as this compound.

Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance spectroscopy and other analytical techniques. This isotopic labeling allows for more precise and detailed studies of molecular structures and dynamics compared to non-labeled compounds.

Activité Biologique

Calcium carbonate-13C ( labeled calcium carbonate) is a stable isotope-labeled compound that serves various roles in biological and environmental studies. Its unique isotopic signature allows researchers to trace metabolic pathways, assess dissolution processes, and study biomineralization mechanisms. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research, and case studies.

Calcium carbonate functions primarily as a calcium supplement and antacid. It dissociates in the gastrointestinal tract to release ionized calcium () and carbonate ions (), which play crucial roles in various physiological processes:

- Calcium Supplementation : Essential for maintaining bone health and preventing osteoporosis, calcium carbonate helps to restore serum calcium levels in individuals with deficiencies .

- Antacid Properties : It neutralizes gastric acid, increasing stomach pH and alleviating symptoms of gastroesophageal reflux disease (GERD). This buffering action also promotes healing of gastric ulcers by inhibiting pepsin and bile acids .

- Chelation : Calcium carbonate acts as a phosphate binder, preventing the absorption of dietary phosphate in individuals with hyperphosphatemia .

Applications in Research

The isotopic labeling of calcium carbonate with enhances its utility in various research applications:

- Metabolic Tracing : labeled calcium carbonate is used to trace metabolic pathways in biological systems. By monitoring the incorporation of into organic molecules, researchers can gain insights into calcium metabolism and its physiological impacts .

- Dissolution Studies : Recent studies have utilized labeled calcite to quantify dissolution rates in marine environments. This approach offers a more sensitive measurement technique compared to traditional methods, enabling better understanding of biogeochemical cycling in ocean sediments .

- Microbial Processes : The precipitation of calcium carbonate through microbial activities (MICCP) is another area where labeling is beneficial. It helps elucidate the role of microbes in carbonate mineralization and their influence on carbon cycling .

Case Study 1: Microbial-Induced Carbonate Precipitation

A study investigated the role of ureolytic bacteria in promoting calcium carbonate precipitation through urea hydrolysis. The process involves the conversion of urea into ammonia and carbonate ions, leading to an increase in pH that favors calcification. The use of labeled substrates allowed for tracking the transformation processes within microbial communities .

| Parameter | Observation |

|---|---|

| Urea Hydrolysis Rate | Increased with bacterial activity |

| pH Increase | Facilitated carbonate precipitation |

| Carbonate Precipitation | Enhanced by microbial surfaces |

Case Study 2: Marine Carbonate Dissolution

In another study focused on marine environments, researchers employed labeled calcium carbonate to investigate dissolution rates under varying conditions. The findings revealed that even at saturation levels, localized undersaturation zones exist where dissolution occurs due to organic carbon remineralization processes .

| Condition | Dissolution Rate Observed |

|---|---|

| Saturated Conditions | Minimal dissolution |

| Local Undersaturation | Significant dissolution |

Propriétés

IUPAC Name |

calcium;oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-YTBWXGASSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584025 | |

| Record name | Calcium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287389-46-2 | |

| Record name | Calcium (13C)Carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287389462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287389-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM (13C)CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEW9SD7PYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.